molecular formula C14H18N2O2 B8535116 Benzyl (3-cyano-3-methylbutyl)carbamate

Benzyl (3-cyano-3-methylbutyl)carbamate

Cat. No.: B8535116
M. Wt: 246.30 g/mol
InChI Key: YNJYDSCSWXRXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (3-cyano-3-methylbutyl)carbamate is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl N-(3-cyano-3-methylbutyl)carbamate

InChI

InChI=1S/C14H18N2O2/c1-14(2,11-15)8-9-16-13(17)18-10-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,16,17)

InChI Key

YNJYDSCSWXRXKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCNC(=O)OCC1=CC=CC=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Treat a −78° C. solution of diisopropylamine (35 g, 0.346 mol) in THF (300 mL), under N2, dropwise with a solution of n-butyllithium (2.5 M, 127 mL, 0.317 mol), warm to −30° C. for 0.5 h, re-cool to −78° C. and treat dropwise with a solution of isobutyronitrile (19.9 g, 0.288 mol) in THF (100 mL). Stir the mixture at −78° C. for 0.5 h, treat with a solution of benzyl (2-bromoethyl)carbamate (74 g, 0.288 mol) in THF (100 mL), stir at −78° C. for 1 h, then warm to RT and stir overnight. Treat the mixture with H2O, separate the layers, extract the aqueous layer with EtOAc, wash the combined organics with brine, dry over Na2SO4, concentrate to dryness and purify via silica gel chromatography (EtOAc/Petroleum ether) to afford the title compound (15 g, 21% yield). MS (m/z): 247.2 (M+1).
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
127 mL
Type
reactant
Reaction Step Two
Quantity
19.9 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
74 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
21%

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